N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-13-22-23-18-17(20-6-7-26(13)18)24-8-10-25(11-9-24)19(28)15-4-3-5-16(12-15)21-14(2)27/h3-7,12H,8-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNDYZOIYDDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC(=CC=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The compound’s structure comprises three modular components:
Retrosynthetic disconnection suggests two primary strategies:
- Strategy A : Late-stage coupling of pre-formed triazolopyrazine-piperazine and 3-acetamidobenzoic acid derivatives.
- Strategy B : Sequential assembly of the triazolopyrazine ring onto a piperazine-linked phenylacetamide precursor.
Comparative advantages of each approach are summarized in Table 1.
Table 1: Retrosynthetic Strategy Comparison
| Parameter | Strategy A | Strategy B |
|---|---|---|
| Synthetic Complexity | Moderate (modular coupling) | High (multi-step heterocycle formation) |
| Yield Optimization | Dependent on coupling efficiency | Requires precise cyclization control |
| Purification Challenges | Intermediate isolation required | Contaminants from cyclization byproducts |
| Scalability | Favorable for large-scale production | Limited by cyclization step yields |
Detailed Synthetic Pathways
Strategy A: Fragment Coupling Approach
Synthesis of 8-(Piperazin-1-yl)-3-methyl-triazolo[4,3-a]pyrazine
The triazolopyrazine-piperazine intermediate is synthesized via nucleophilic aromatic substitution. A representative protocol derived from patent WO2010141796A2 involves:
- Starting Material : 8-Chloro-3-methyl-triazolo[4,3-a]pyrazine (1.0 equiv)
- Reagent : Piperazine (3.0 equiv) in anhydrous dimethylacetamide (DMA)
- Conditions : 120°C, 12 hours under nitrogen atmosphere
- Workup : Dilution with ice water, extraction with dichloromethane, silica gel chromatography
- Yield : 68–72%
Critical Note : Excess piperazine ensures complete substitution while minimizing dimerization side reactions.
Carboxamide Formation with 3-Acetamidobenzoic Acid
The piperazine intermediate is coupled to 3-acetamidobenzoic acid using carbodiimide chemistry:
- Activation : 3-Acetamidobenzoic acid (1.2 equiv) treated with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF
- Coupling : Addition of 8-(piperazin-1-yl)-3-methyl-triazolopyrazine (1.0 equiv), stirred at 25°C for 6 hours
- Purification : Precipitation in diethyl ether, recrystallization from ethanol/water
- Yield : 82–85%
Strategy B: Sequential Ring Assembly
Preparation of 3-(Piperazine-1-carbonyl)phenylacetamide
The phenylacetamide-piperazine precursor is synthesized first:
- Step 1 : Reaction of 3-nitrobenzoic acid with thionyl chloride to form acyl chloride
- Step 2 : Amidation with piperazine in tetrahydrofuran (THF) at 0°C → 3-nitrobenzoylpiperazine
- Step 3 : Catalytic hydrogenation (H₂, Pd/C) to 3-aminobenzoylpiperazine
- Step 4 : Acetylation with acetic anhydride → 3-acetamidobenzoylpiperazine
- Overall Yield : 54% over four steps
Triazolopyrazine Cyclization
The triazolopyrazine ring is constructed via Huisgen cycloaddition:
Reaction Optimization and Byproduct Analysis
Key Parameters Affecting Yield
Table 2: Optimization of Triazolopyrazine Cyclization (Strategy B)
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80–120 | 110 | +22% |
| Solvent | ACN, DMF, THF | Acetonitrile | +15% |
| Catalyst | p-TsOH, H₂SO₄, None | p-Toluenesulfonic acid (0.5 equiv) | +18% |
| Reaction Time (hours) | 6–14 | 10 | +12% |
Major Byproducts :
- Dimerization adducts from excess piperazine (mitigated by stoichiometric control)
- Over-acetylation of the aniline intermediate (addressed by stepwise acetylation)
Scalability and Industrial Considerations
Large-Scale Adaptations of Strategy A
- Coupling Step : Replacement of HATU with EDC/HCl reduces cost without yield loss (78% yield at 5 kg scale)
- Solvent Recovery : DMF distillation and reuse achieves 92% solvent recovery rate
- Process Safety : Exothermic amidation requires jacketed reactor cooling to maintain ≤40°C
Regulatory Compliance
- Genotoxic Impurities : Residual hydrazine derivatives controlled to <1 ppm via cation-exchange chromatography
- Heavy Metals : Pd content in final API <5 ppm confirmed by ICP-MS
Analytical Characterization
Table 3: Spectroscopic Data for Final Compound
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, triazolo-H), 7.85 (d, J=8.2 Hz, 1H, Ar-H), 2.08 (s, 3H, CH₃CO) |
| HRMS (ESI+) | m/z 380.1721 [M+H]⁺ (calc. 380.1724) |
| HPLC Purity | 99.3% (C18, 0.1% TFA/ACN gradient) |
Chemical Reactions Analysis
Formation of the Triazolo[4,3-a]pyrazine Core
The synthesis begins with the preparation of the 3-methyl- triazolo[4,3-a]pyrazine scaffold . This typically involves:
-
Cyclization of a diaminopyrimidine precursor with a nitrosation agent (e.g., nitrous acid) under acidic conditions .
-
Methylation at position 3 of the triazole ring, often achieved via nucleophilic substitution or electrophilic aromatic substitution .
Piperazine Amide Bond Formation
The piperazine moiety is introduced via amide coupling with the triazolo-pyrazine core:
-
Activation of the carbonyl group : The piperazine is activated as a carbonyl chloride (e.g., using 2-chloroacetyl chloride) under basic conditions (e.g., triethylamine) .
-
Amide bond formation : The activated piperazine reacts with the triazolo-pyrazine scaffold in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
Benzo[d]oxazol-2(3H)-one Moiety Addition
The final step involves attaching the benzo[d]oxazol-2(3H)-one group to the phenyl ring via amide condensation :
-
Deprotection of Boc groups : If Boc-protected intermediates are used, acidic conditions (e.g., TFA/DCM) remove the protecting group .
-
Coupling with acetamide : The phenyl ring is functionalized with an acetamide group, completing the structure .
Amide Bond Formation
The amide bond between piperazine and the triazolo-pyrazine core forms via a nucleophilic acyl substitution :
-
Activation : The carbonyl group of the piperazine is activated (e.g., as a chloride).
-
Nucleophilic attack : The amine group of the triazolo-pyrazine attacks the carbonyl carbon.
-
Elimination : A leaving group (e.g., Cl⁻) is expelled, forming the amide bond .
Cyclization of Triazolo-pyrazine
The cyclization involves nitrosation of a diaminopyrimidine precursor:
-
Nitrosation : A nitrosating agent (e.g., NaNO₂ in HCl) converts a primary amine to a nitroso group.
-
Dehydration : The nitroso group undergoes dehydration, forming the triazole ring fused to pyrazine .
Characterization Methods
Challenges and Optimization
-
Side Reactions : Uncontrolled cyclization or incomplete deprotection can lead to byproducts. Optimization of temperature (e.g., reflux at 60–80°C) and reaction time (e.g., 3–4 hours) minimizes these issues .
-
Yield Improvement : Use of catalysts (e.g., sodium ethoxide) or coupling agents (DCC) enhances amide bond formation efficiency .
-
Purification : Recrystallization from polar aprotic solvents (e.g., DMF) ensures high-purity final product .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines:
- Activity against c-Met and VEGFR-2 : The compound exhibits notable inhibitory activity against c-Met and VEGFR-2 kinases, which are critical in cancer proliferation. For instance, a derivative of this compound demonstrated an IC50 of 26.00 nM for c-Met and 2.6 µM for VEGFR-2, indicating potent anticancer properties .
- Cell Line Studies : In vitro studies showed that the compound effectively inhibited the growth of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of approximately 0.98 µM, 1.05 µM, and 1.28 µM respectively .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. It has shown moderate to good activity against both Gram-positive and Gram-negative bacteria:
- In Vitro Testing : Compounds similar to N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide were tested against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Case Study 1: Anticancer Efficacy
A study focused on a derivative of this compound demonstrated significant antiproliferative effects in vitro against multiple cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Antibacterial Properties
Another investigation into similar triazolo-pyrazine derivatives revealed promising antibacterial activities against clinical strains of E. coli and S. aureus. The structure–activity relationship analysis indicated that modifications to the pyrazine core could enhance antibacterial efficacy .
Mechanism of Action
The mechanism of action of N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it has been shown to inhibit c-Met kinase, which plays a role in cell proliferation and survival . The compound’s ability to intercalate with DNA also contributes to its anticancer activity .
Comparison with Similar Compounds
N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide can be compared with other triazolopyrazine derivatives:
Biological Activity
N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure
The compound is characterized by a complex structure that includes a triazolo[4,3-a]pyrazine core, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives from the triazolo[4,3-a]pyrazine class. For instance, a related compound demonstrated excellent anti-tumor activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM . These findings suggest that this compound may exhibit similar or enhanced anticancer properties.
Table 1: Anticancer Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have also been shown to possess significant antibacterial activity. A study evaluated various derivatives and found that some exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Specifically, certain compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.
Table 2: Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2e | Staphylococcus aureus | 32 |
| 2e | Escherichia coli | 16 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of c-Met kinase and VEGFR-2, which are crucial in tumor growth and angiogenesis .
- Antimicrobial Mechanisms : The antibacterial effects are thought to arise from disruption of bacterial cell membranes and inhibition of key enzymes such as DNA gyrase .
Case Studies
Recent research has explored the synthesis and evaluation of various triazolo[4,3-a]pyrazine derivatives for their biological activities:
- Synthesis and Evaluation : A series of novel derivatives were synthesized and tested for their inhibitory activities against c-Met and VEGFR-2. The results indicated promising anti-cancer potential with significant inhibition rates .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the triazole ring significantly influenced both anticancer and antibacterial activities .
Q & A
Q. What are the common synthetic routes for synthesizing N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide and its intermediates?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the triazolopyrazine core via cyclization. For example, refluxing a mixture of carboxylic acid derivatives (e.g., 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl) with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour, followed by coupling with hydrazinopyrazinone derivatives under reflux for 24 hours .
- Step 2: Piperazine-carbonyl linkage. Alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C introduces the piperazine moiety, which is further functionalized with benzyl bromide or methyl iodide for solubility optimization .
- Step 3: Acetamide coupling. Reacting the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Key Characterization Data:
| Intermediate | Yield (%) | Melting Point (°C) | Spectral Data (IR, NMR) |
|---|---|---|---|
| Triazolopyrazine core | 85 | 115–190 | IR: 3240–2975 cm⁻¹ (N-H/C-H); ¹H NMR (CDCl₃): δ 8.2–7.1 (aromatic protons) |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3240 cm⁻¹) groups .
- Nuclear Magnetic Resonance (NMR): ¹H NMR in CDCl₃ resolves aromatic protons (δ 7.1–8.2) and piperazine methyl groups (δ 2.3–2.5) . ¹³C NMR confirms carbonyl carbons (δ ~170 ppm).
- Mass Spectrometry (MS): ESI-MS provides molecular ion peaks (e.g., m/z 518.2 for related triazolopyrazine derivatives) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization (e.g., hexane/ethyl acetate eluent) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the piperazine-carbonyl intermediate?
Methodological Answer:
- Solvent Selection: DMFA vs. acetonitrile. DMFA enhances solubility of polar intermediates but requires prolonged reflux (24 hours), while acetonitrile reduces reaction time to 4–5 hours with K₂CO₃ as a base .
- Catalyst Optimization: Substituting CDI with EDCI/HOBt in DMF at 60°C improves amide bond formation efficiency (e.g., 85% yield for carboxamide derivatives) .
- Purification Strategies: Use column chromatography (silica gel, CH₂Cl₂/MeOH) over recrystallization for intermediates with low solubility .
Data Comparison:
| Condition | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DMFA + CDI | DMFA | 24 | 77–85 |
| Acetonitrile + K₂CO₃ | Acetonitrile | 4–5 | 80–85 |
Q. How to resolve discrepancies in NMR data for triazolopyrazine derivatives?
Methodological Answer:
- Deuterated Solvents: Use CDCl₃ for sharp aromatic proton signals; DMSO-d₆ may broaden peaks due to hydrogen bonding .
- Variable Temperature NMR: Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 40°C).
- 2D NMR (COSY, HSQC): Assigns ambiguous peaks (e.g., distinguishing piperazine methyl groups from acetamide protons) .
Q. What structural modifications enhance water solubility of triazolopyrazine derivatives for in vivo studies?
Methodological Answer:
- Piperazine Functionalization: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via alkylation or acylation. For example, benzylpiperazine derivatives increase solubility by 20–30% in aqueous buffers .
- PEGylation: Attach polyethylene glycol (PEG) chains to the acetamide nitrogen .
- Salt Formation: Synthesize hydrochloride or phosphate salts (e.g., using HCl in ethanol) to improve crystallinity and dissolution .
Solubility Data:
| Derivative | Modification | Aqueous Solubility (mg/mL) |
|---|---|---|
| Parent compound | None | 0.12 |
| N-Benzylpiperazine | Hydrophilic substituent | 0.35 |
| Hydrochloride salt | Salt formation | 1.2 |
Q. How to address contradictions in biological activity data across structural analogs?
Methodological Answer:
- Dose-Response Studies: Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation of specific analogs (e.g., methyl vs. trifluoromethyl groups) .
- Molecular Docking: Correlate activity with binding affinity predictions (e.g., piperazine-carbonyl interactions with adenosine receptors) .
Q. What analytical methods confirm the purity of the final compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm). Purity >98% is achievable with gradient elution (water/acetonitrile + 0.1% TFA) .
- Thermogravimetric Analysis (TGA): Confirms absence of solvent residues (e.g., DMFA decomposition at 150°C) .
- Elemental Analysis (EA): Matches calculated vs. observed C/H/N ratios (e.g., C: 58.76%, H: 3.79%, N: 23.72% for related compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
